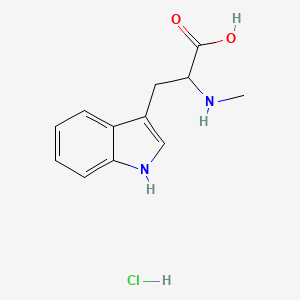
4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Übersicht
Beschreibung
4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole (4-HMCPI) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of imidazole, a heterocyclic five-membered ring composed of two nitrogen atoms and three carbon atoms. It is a colorless, crystalline solid with a melting point of 93-95°C and a boiling point of 275-277°C. 4-HMCPI has been studied for its ability to act as an inhibitor of enzymes, and has been found to have potential applications in the fields of biochemistry, physiology, and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. “4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole” can serve as a precursor in synthesizing indole derivatives that exhibit various biologically vital properties. These derivatives have been explored for their potential in treating cancer cells, microbes, and different types of disorders in the human body .
Development of Alkaloid Compounds
Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The compound could be utilized in the synthesis of complex alkaloids, which are known for a wide range of pharmacological activities, including anti-malarial, anti-asthma, and analgesic properties .
Heterocyclic Chemistry Research
Heterocyclic compounds are a central part of organic chemistry and are prevalent in many pharmaceuticals and agrochemicals. “4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole” is a heterocyclic compound itself and could be used in research focused on the development of new synthetic methodologies within this field .
Catalysis and Green Chemistry
The compound may find applications in catalysis, particularly in reactions involving the formation of C-C bonds, which are fundamental in organic synthesis. Its use could be explored in the context of green chemistry to develop more environmentally friendly and sustainable chemical processes .
Organic Methodology
In organic synthesis, developing new methods for constructing complex molecules is crucial. “4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole” might be involved in novel organic transformations, contributing to the advancement of organic methodology .
Material Science
Due to its potential chemical reactivity, this compound could be used in material science research, particularly in the synthesis of organic materials with specific electronic or photonic properties. It could be a building block for organic semiconductors or other materials used in electronic devices .
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJIUZSWDMSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1425482.png)

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)









